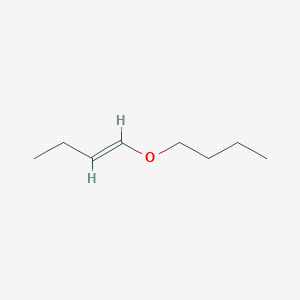

1-Butene, 1-butoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Butene, 1-butoxy- is an organic compound with the molecular formula C8H16O. It is also known by its IUPAC name, (1E)-1-butoxy-1-butene. This compound is a member of the alkene family, characterized by the presence of a double bond between carbon atoms. It is a colorless liquid with a slightly aromatic odor and is used in various chemical reactions and industrial applications.

Preparation Methods

1-Butene, 1-butoxy- can be synthesized through several methods. One common synthetic route involves the reaction of 1-butene with butanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions and results in the formation of 1-butene, 1-butoxy- along with water as a byproduct .

Industrial production methods often involve the use of catalytic processes to achieve higher yields and purity. For example, the metathesis reaction of 1-butene with ethylene over tungsten-based catalysts has been extensively studied . This method allows for the efficient conversion of 1-butene into various valuable products, including 1-butene, 1-butoxy-.

Chemical Reactions Analysis

1-Butene, 1-butoxy- undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Butene, 1-butoxy- has several scientific research applications, including:

Polymer Chemistry: It is used as a monomer in the polymerization process to produce polybutylene, a material with excellent mechanical properties and resistance to environmental stress cracking.

Environmental Science: 1-Butene, 1-butoxy- is studied for its role in atmospheric chemistry and its potential impact on air quality.

Mechanism of Action

The mechanism of action of 1-Butene, 1-butoxy- in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the final oxidation products . In polymerization reactions, the double bond undergoes a series of addition reactions, resulting in the formation of long polymer chains .

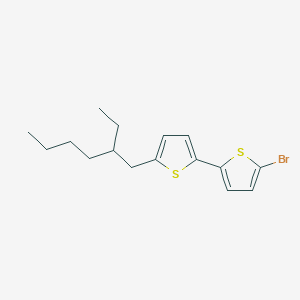

Comparison with Similar Compounds

1-Butene, 1-butoxy- can be compared with other similar compounds, such as:

1-Butene: A simple alkene with the formula C4H8.

2-Butene: Another isomer of butene with the double bond located between the second and third carbon atoms.

1-Butene, 1-butoxy- is unique due to the presence of both an alkene and an ether functional group, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

1-[(E)-but-1-enoxy]butane |

InChI |

InChI=1S/C8H16O/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+ |

InChI Key |

GCRUYRFHWGPWHJ-FNORWQNLSA-N |

Isomeric SMILES |

CCCCO/C=C/CC |

Canonical SMILES |

CCCCOC=CCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)-](/img/structure/B12332550.png)

![ethyl 5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12332568.png)

![(3R)-3-[(tert-Butoxycarbonyl)amino]-4-[2-fluoro-4-(trifluoromethyl)phenyl]-butanoic acid](/img/structure/B12332590.png)